

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxynicotinohydrazide

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Compound of Interest

Compound Name: 5-Hydroxynicotinohydrazide

CAS No.: 112193-39-2

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This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize **5-hydroxynicotinohydrazide**, a molecule of significant interest in medicinal chemistry and drug development. As a heterocyclic hydrazide derivative, its structural elucidation is paramount for understanding its biological activity and for quality control in synthetic processes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into its spectroscopic data.

Introduction

5-Hydroxynicotinohydrazide belongs to the class of pyridine derivatives, which are known for their diverse pharmacological activities.^{[1][2]} The presence of a hydroxyl group, a pyridine ring, and a hydrazide moiety makes it a versatile scaffold for designing novel therapeutic agents. Accurate characterization of this molecule is the foundation of any research and development effort. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a robust framework for its identification and purity assessment.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is essential before interpreting spectroscopic data. The structure of **5-hydroxynicotinohydrazide** incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Molecular structure of **5-Hydroxynicotinohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **5-hydroxynicotinohydrazide**, both ^1H and ^{13}C NMR will provide critical information about the molecular framework.

^1H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ^1H NMR spectrum of **5-hydroxynicotinohydrazide** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a common choice for hydrazides due to its ability to dissolve polar compounds and to slow down the exchange of labile protons (OH and NH), allowing for their observation.^{[3][4]}
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- **Data Acquisition:** Acquire the spectrum at room temperature. Key parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

Predicted ^1H NMR Data and Interpretation:

The expected chemical shifts for the protons of **5-hydroxynicotinohydrazide** are summarized in the table below. These predictions are based on the analysis of similar pyridine and hydrazide derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proton Assignment	Expected Chemical Shift (δ , ppm) in DMSO- d_6	Multiplicity	Integration	Notes
H-2 (Pyridine)	8.0 - 8.2	Singlet (s) or Doublet (d)	1H	The exact multiplicity will depend on the coupling with H-6.
H-4 (Pyridine)	7.2 - 7.4	Doublet of doublets (dd) or Triplet (t)	1H	Coupled to H-2 and H-6.
H-6 (Pyridine)	8.2 - 8.4	Singlet (s) or Doublet (d)	1H	Expected to be the most downfield aromatic proton due to the proximity of the nitrogen atom.
-OH (Phenolic)	9.5 - 10.5	Broad Singlet (br s)	1H	This is a labile proton, and its signal may be broad. Its chemical shift is concentration and temperature-dependent.
-CONH- (Amide)	9.0 - 10.0	Broad Singlet (br s)	1H	Another labile proton with a concentration and temperature-dependent chemical shift.

-NH ₂ (Hydrazine)	4.5 - 5.5	Broad Singlet (br s)	2H	Labile protons that often appear as a broad signal.
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Causality Behind Signal Positions:

- The aromatic protons are in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[9]
- The proton at the C-6 position is expected to be the most deshielded among the aromatic protons due to the inductive effect of the adjacent nitrogen atom.
- The labile protons of the hydroxyl and hydrazide groups appear at very downfield shifts, especially in DMSO-d₆, due to hydrogen bonding with the solvent.[3]

¹³C NMR Spectroscopy

Experimental Protocol:

The sample prepared for ¹H NMR can be directly used for ¹³C NMR. A proton-decoupled ¹³C NMR experiment is standard.

Predicted ¹³C NMR Data and Interpretation:

The expected chemical shifts for the carbons of **5-hydroxynicotinohydrazide** are presented below, based on data for similar compounds.[7][10][11][12]

Carbon Assignment	Expected Chemical Shift (δ , ppm) in DMSO-d ₆	Notes
C=O (Amide)	165 - 175	The carbonyl carbon is significantly deshielded.
C-5 (Pyridine, C-OH)	150 - 160	The carbon attached to the hydroxyl group is deshielded.
C-3 (Pyridine, C-CONHNH ₂)	135 - 145	
C-6 (Pyridine)	140 - 150	Deshielded due to the adjacent nitrogen.
C-2 (Pyridine)	120 - 130	
C-4 (Pyridine)	115 - 125	

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[\[13\]](#)

Experimental Protocol:

- **Sample Preparation:** The spectrum can be acquired using a solid sample mixed with potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- **Data Acquisition:** The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[\[14\]](#)

Predicted IR Absorption Bands and Interpretation:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Notes
3200 - 3400	N-H stretching (hydrazide)	Medium - Strong	Often appears as two bands for the symmetric and asymmetric stretches of the -NH ₂ group.[15]
3100 - 3300	O-H stretching (phenolic)	Broad, Strong	The broadness is due to hydrogen bonding.
3000 - 3100	Aromatic C-H stretching	Medium - Weak	
1640 - 1680	C=O stretching (amide I band)	Strong	This is a very characteristic and intense absorption. [16][17]
1580 - 1620	C=C and C=N stretching (aromatic ring)	Medium	Pyridine rings show characteristic absorptions in this region.[2][14]
1500 - 1550	N-H bending (amide II band)	Medium	
1200 - 1300	C-O stretching (phenolic)	Medium - Strong	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[18]

Experimental Protocol:

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively non-volatile compound like **5-hydroxynicotinohydrazide**, LC-MS with electrospray ionization (ESI) is a

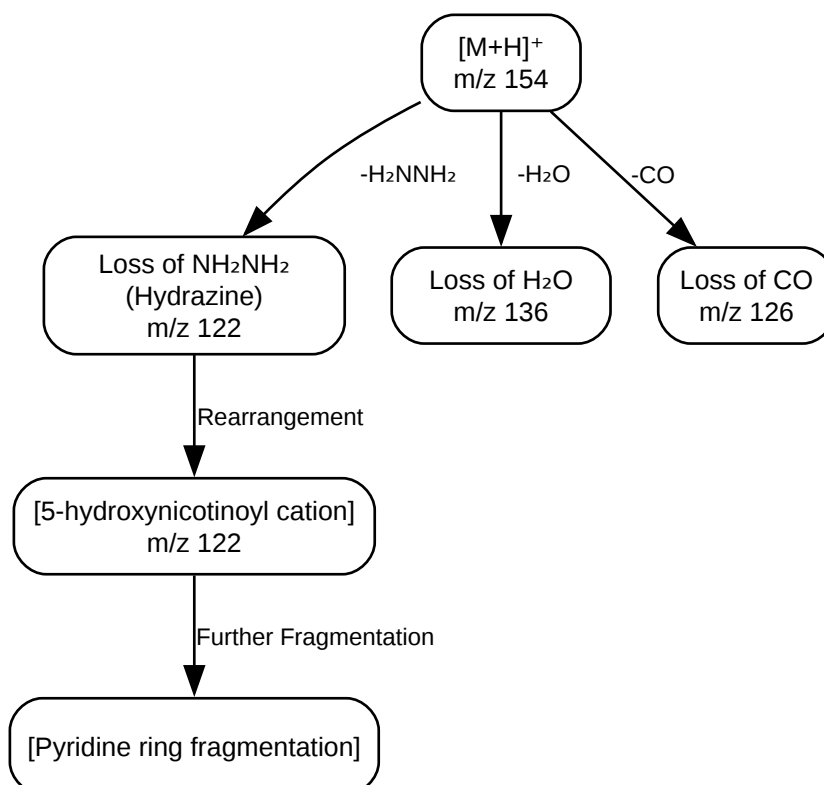
suitable technique. Electron Ionization (EI) can also be used, though it may lead to extensive fragmentation.[19]

- Ionization: ESI in positive ion mode is expected to be effective, likely forming the $[M+H]^+$ ion.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation:

The molecular weight of **5-hydroxynicotinohydrazide** ($C_6H_7N_3O_2$) is 153.14 g/mol .

- Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule $[M+H]^+$ at m/z 154. In EI-MS, the molecular ion peak M^+ at m/z 153 would be observed.[20]
- Key Fragmentation Pathways: Fragmentation is a key tool for structural elucidation.[21][22] [23] The fragmentation of **5-hydroxynicotinohydrazide** is expected to proceed through several key pathways:



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Figure 2: Predicted ESI-MS fragmentation pathway for **5-Hydroxynicotinohydrazide**.

Interpretation of Key Fragments:

- m/z 122: This fragment likely corresponds to the 5-hydroxynicotinoyl cation, formed by the loss of the terminal NH_2NH_2 group.
- Loss of H_2O (m/z 136): The loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for molecules containing hydroxyl groups.
- Loss of CO (m/z 126): Decarbonylation is a characteristic fragmentation of amide-containing compounds.

Conclusion

The spectroscopic characterization of **5-hydroxynicotinohydrazide** is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. This guide provides a foundational framework for researchers to predict, acquire, and interpret the spectroscopic data for this important molecule. Adherence to the described protocols and a thorough understanding of the underlying principles of each technique will ensure the accurate and reliable structural elucidation of **5-hydroxynicotinohydrazide**, a critical step in the journey of drug discovery and development.

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